![molecular formula C6H5ClFN B1590449 2-Chloro-3-fluoro-5-methylpyridine CAS No. 34552-15-3](/img/structure/B1590449.png)
2-Chloro-3-fluoro-5-methylpyridine
Overview
Description
2-Chloro-3-fluoro-5-methylpyridine: is a halogenated pyridine derivative with the molecular formula C6H5ClFN . This compound is characterized by the presence of chlorine, fluorine, and a methyl group attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-chloro-3-fluoro-5-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines generally interact with their targets by virtue of the strong electron-withdrawing substituent(s) in the aromatic ring . This makes them less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including the synthesis of potential imaging agents .
Pharmacokinetics
The compound is soluble in methanol , which may influence its bioavailability.
Result of Action
Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-methylpyridine typically involves the halogenation of 3-methylpyridine. The process includes the stepwise chlorination of 3-methylpyridine to form 2-chloro-5-methylpyridine, followed by fluorination to obtain the desired product . The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine gases, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces the production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-fluoro-5-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to the pyridine ring can enhance efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .
Agrochemicals
The compound is utilized as a building block in the synthesis of herbicides and pesticides. Its ability to undergo halogen exchange reactions makes it suitable for creating more complex agrochemical structures.
Case Study: Herbicide Development
A patent describes methods for synthesizing fluorinated pyridine derivatives that are effective as herbicides . The incorporation of this compound into these compounds has been shown to improve selectivity and potency against specific weed species.
Material Science
In material science, this compound is explored for use in the development of functional materials, including polymers and coatings. Its fluorine content contributes to properties such as chemical resistance and thermal stability.
Case Study: Polymer Synthesis
Research indicates that incorporating this pyridine derivative into polymer matrices can enhance the mechanical properties and resistance to solvents, making it valuable for industrial applications .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Medicinal Chemistry | Intermediate for pharmaceutical synthesis | Antimicrobial agents |
Agrochemicals | Building block for herbicides and pesticides | Development of selective herbicides |
Material Science | Component in functional materials | Enhanced polymers with improved chemical resistance |
Comparison with Similar Compounds
- 2-Chloro-5-methylpyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 6-Chloro-3-fluoronicotinaldehyde
- 6-Chloro-5-fluoro-nicotinic acid
Comparison: 2-Chloro-3-fluoro-5-methylpyridine is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds .
Biological Activity
2-Chloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the presence of chlorine and fluorine atoms, contribute to its biological activity, particularly as an inhibitor of specific cytochrome P450 enzymes. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : C6H6ClF N
- Molecular Weight : 145.57 g/mol
- Structural Features : Contains a pyridine ring substituted with chlorine and fluorine atoms, as well as a methyl group.
Biological Activity Overview
The biological activity of this compound has been primarily linked to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to significant drug-drug interactions.
Key Findings:
- CYP1A2 Inhibition : Studies indicate that this compound inhibits CYP1A2, which may alter the pharmacokinetics of co-administered drugs .
- Potential Drug Interactions : The inhibition of CYP1A2 suggests that this compound could affect the efficacy and safety profiles of concurrent medications, necessitating further investigation into its pharmacodynamics.
The mechanism by which this compound exerts its biological effects involves the interaction with various molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes, potentially modifying their activity:
- Enzyme Inhibition : The compound's structural characteristics allow it to interact with the active sites of enzymes, leading to altered metabolic pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals how variations in substitution patterns can significantly affect biological activity. Below is a table summarizing some related compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
This compound | 0.91 | Lacks iodine; may exhibit different biological activities |
6-Chloro-5-fluoronicotinonitrile | 0.80 | Contains a nitrile group; different reactivity profile |
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | 0.77 | Contains trifluoromethyl group; distinct electronic properties |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Pharmacological Studies : Research has shown that this compound can modulate biological pathways through enzyme inhibition. Its role as a CYP1A2 inhibitor indicates potential applications in drug discovery and development.
- Clinical Trials : Some derivatives of this compound are undergoing clinical trials for their potential therapeutic effects, particularly in oncology and infectious diseases.
- Agrochemical Applications : Beyond pharmaceuticals, derivatives of this compound are used in crop protection from pests, highlighting its versatility in both medicinal and agricultural chemistry.
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJURWKNRAGMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543283 | |
Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-15-3 | |
Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34552-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluoro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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